Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate
Description
Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate is a complex glycerophospholipid derivative with a disodium salt moiety. Its structure features:
- Glycerol backbone esterified with two octadecanoyl (stearic acid) groups.
- Phosphoryloxyethylamino group linked to the glycerol backbone.
- Pyridin-2-yldisulfanyl (disulfide-linked pyridine) substituent on the propanoate side chain.
Properties
Molecular Formula |
C49H87N2Na2O10PS2 |
|---|---|
Molecular Weight |
1005.3 g/mol |
IUPAC Name |
disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate |
InChI |
InChI=1S/C49H89N2O10PS2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-47(52)58-41-44(61-48(53)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-39-50-45(49(54)55)43-63-64-46-35-33-34-38-51-46;;/h33-35,38,44-45,50H,3-32,36-37,39-43H2,1-2H3,(H,54,55)(H,56,57);;/q;2*+1/p-2 |
InChI Key |
YTPQSMSJANVMQW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(CSSC1=CC=CC=N1)C(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate involves multiple steps. The process typically starts with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl. This intermediate is then reacted with phosphoryl chloride to introduce the oxidophosphoryl group. Subsequent reactions with ethylene diamine and pyridine-2-thiol result in the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Phosphorylated derivatives.
Scientific Research Applications
Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Integral in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Utilized in the production of specialized coatings and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to integrate into lipid bilayers and modify their properties. The disulfide bond allows for reversible attachment and release of biomolecules, making it a valuable tool in bioconjugation. The phosphoryl group facilitates interactions with various molecular targets, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Glycerophospholipids with Aminoethoxy Phosphoryloxy Groups
Example Compound: 1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate
| Property | Target Compound | Analog |
|---|---|---|
| Backbone | Glycerol with two stearate esters | Similar glycerol backbone with stearate esters |
| Head Group | Phosphoryloxyethylamino + pyridinyldisulfanyl | Phosphoryloxyethylamino (no disulfide/pyridine) |
| Solubility | Enhanced water solubility due to disodium salt | Likely less soluble (acid form unless neutralized) |
| Functional Uniqueness | Redox-active disulfide linkage | Lacks redox-responsive groups; stability driven by ester/phosphoester bonds |
Key Insight: The pyridinyldisulfanyl group introduces redox sensitivity, differentiating the target compound from non-disulfide phospholipids. This could enable applications in stimuli-responsive drug delivery systems .
Pyridine-Containing Propanoate Derivatives
Example Compounds :
- Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
| Property | Target Compound | Haloxyfop/Fluazifop |
|---|---|---|
| Core Structure | Propanoate with pyridinyldisulfanyl | Propanoate with phenoxy-pyridinyl ether |
| Bioactivity | Unclear (structural features suggest lipid membrane interaction) | Herbicidal activity via acetyl-CoA carboxylase inhibition |
| Stability | Disulfide bond may hydrolyze under reducing conditions | Stable ether linkage; resistant to hydrolysis |
| Applications | Potential biomedical use (e.g., nanocarriers) | Agricultural herbicides |
Key Insight: Unlike herbicidal pyridine-propanoates, the target compound’s disulfide and phospholipid structure prioritize membrane integration over enzymatic targeting .
Phosphorus-Containing Compounds
Example Compound : 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (phosphonamidate)
| Property | Target Compound | Phosphonamidate |
|---|---|---|
| Phosphorus Linkage | Phosphate ester (P–O–C) | Phosphonamidate (P–N–C) |
| Stability | Moderate hydrolysis susceptibility | High hydrolytic stability due to P–N bond |
| Biological Role | Likely interacts with lipid bilayers | Often used as prodrugs or enzyme inhibitors |
Key Insight : The phosphate ester in the target compound may confer faster metabolic clearance compared to phosphonamidates, which are more stable .
Implications of Lumping Strategies
highlights that compounds with minor structural differences (e.g., substituent groups) are often grouped together in computational models . However, the target compound’s pyridinyldisulfanyl and disodium salt would likely exclude it from being lumped with:
- Non-ionic phospholipids.
- Pyridine derivatives lacking disulfide bonds. This underscores the need for targeted studies to capture its unique redox behavior and solubility profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
